molecular formula C11H14O B094695 5-Methoxy-1,2,3,4-tetrahydronaphthalene CAS No. 1008-19-1

5-Methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B094695
CAS RN: 1008-19-1
M. Wt: 162.23 g/mol
InChI Key: OXXFHUMKHSSUNG-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydronaphthalene is a compound that has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity. The compound's structure includes a tetrahydronaphthalene moiety with a methoxy group at the 5-position, which is a significant feature in its biological activity .

Synthesis Analysis

The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives has been approached through different pathways. One method involves a six-step process starting from 2-naphthoic acid, which includes bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the target compound as a hydrogen chloride salt . Another synthesis route for a related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, utilizes a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene and its derivatives has been explored through various techniques, including X-ray crystallography. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a related compound, was determined by X-ray crystallographic techniques, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton . Additionally, solid-state NMR and X-ray crystallography have been used to investigate dynamic disorder in solid tetrahydronaphthalene derivatives, indicating the presence of two distinct molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of 5-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives has been studied in the context of their dopaminergic activity. The synthesis of enantiomerically pure forms of these compounds and their evaluation for receptor affinity by radioligand binding assays have provided insights into the influence of stereochemistry on receptor affinity and selectivity . The dopaminergic activity of these compounds has been found to be confined to specific enantiomers, highlighting the importance of chirality in their biological function .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene derivatives have been characterized through various spectroscopic techniques. Conformational analysis, UV-VIS, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and NMR studies have been conducted to provide a comprehensive understanding of the vibrational assignments and conformational stability of these compounds . These studies are crucial for the development of new drugs and for understanding the interaction of these compounds with biological targets.

Scientific Research Applications

  • Synthesis of Dopaminergic Compounds : A study by Öztaşkın et al. (2011) presented a synthesis method for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a biologically active compound, from 2-naphthoic acid. This compound has relevance in dopaminergic research (Öztaşkın, Göksu, & SeÇen, 2011).

  • Precursor to Serotonin Receptor Agonists : Orsini et al. (2002) synthesized (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, from 1-methoxynaphthalene through a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002).

  • Reactions of Aryl Epoxides : Bartas-Yacoubou et al. (2002) investigated the reactions of compounds including 1,2,3,4-tetrahydronaphthalene-1,2-epoxide with lithium halides, yielding mixtures of cis and trans halohydrins. This study contributes to the understanding of the stereochemistry of aryl epoxide reactions (Bartas-Yacoubou et al., 2002).

  • Transition-state Effects in Hydrolysis : Sampson et al. (2004) examined the acid-catalyzed hydrolyses of 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide and related compounds, providing insights into the transition-state effects in these reactions (Sampson, Paik, Duvall, & Whalen, 2004).

  • Potential Use in Oncology : A study by Abate et al. (2011) explored analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).

  • Synthesis of Functionalized Tetralins : Kolis et al. (1998) reported on the synthesis of tetrahydronaphthalene complexes via Diels−Alder reactions, useful as precursors to functionalized tetralins and decalins (Kolis, Chordia, Liu, Kopach, & Harman, 1998).

Safety And Hazards

The safety information for 5-Methoxy-1,2,3,4-tetrahydronaphthalene indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFHUMKHSSUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905747
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2,3,4-tetrahydronaphthalene

CAS RN

1008-19-1
Record name 1008-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrahydro-1-naphthol (9.85 g, 66mM), methyl iodide (30.6 g, 215mM) and potassium carbonate (15 g, 90.8mM) in acetone (500 ml) were heated under reflux with stirring for 3 days. The mixture was evaporated and the residue was extracted with 2M sodium hydroxide and ether. The organic layer was washed and dried to give 1-methoxy-5,6,7,8-tetrahydronaphthalene as as oil.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-1,2,3,4-tetrahydronaphthalene
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Reactant of Route 6
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Citations

For This Compound
55
Citations
F Berardi, C Abate, S Ferorelli, V Uricchio… - Journal of medicinal …, 2009 - ACS Publications
σ 2 -Agonist 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine ( 7 , PB 28), which proved to revert doxorubicin resistance in breast cancer cells, was …
Number of citations: 51 pubs.acs.org
MD Meyer, AA Hancock, K Tietje… - Journal of medicinal …, 1997 - ACS Publications
In search of an α 2 -antagonist/5-HT uptake inhibitor as a potential new class of antidepressant with a more rapid onset of action, compound 3 was prepared and observed to possess …
Number of citations: 57 pubs.acs.org
N Öztaşkın, S Göksu, H Secen - Synthetic communications, 2011 - Taylor & Francis
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was synthesized from 2-naphthoic acid in six steps with an overall yield of 27%. Following the reaction sequence, bromination, …
Number of citations: 26 www.tandfonline.com
WJ Vera, AK Banerjee - Arkivoc, 2007 - arkat-usa.org
5-Methoxy-1-tetralone 1 has been converted into 2-Acetyl-5-methoxy-1, 2, 3, 4-tetrahydronaphthalene 5 by acylation, hydrogenation and oxidation respectively. Demethylation of 5 with …
Number of citations: 3 www.arkat-usa.org
J Lockett, WF Short - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… y-5-Methoxy-1-naphthylbutyric acid (11) has been prepared both from coumarin via 1-keto-5-methoxy-1 : 2 : 3 : 4-tetrahydronaphthalene (V) and y-5-methoxy-1 : 2 : 3 : 4-tetrahydro-1-…
Number of citations: 9 pubs.rsc.org
R Perrone, F Berardi, NA Colabufo… - Journal of medicinal …, 2001 - ACS Publications
The present paper concerns the influence of conformational parameters on the recognition by rat 5-HT 1A receptors of derivatives 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)…
Number of citations: 38 pubs.acs.org
K Sampson, A Paik, B Duvall… - The Journal of Organic …, 2004 - ACS Publications
The hydronium ion-catalyzed hydrolyses of 5-methoxyindene 1,2-oxide and of 6-methoxy-1,2,3,4-tetrohydronaphthalene-1,2-epoxide were each found to yield 75−80% of cis diol and …
Number of citations: 18 pubs.acs.org
J Cymerman Craig, A Dinner… - The Journal of Organic …, 1972 - ACS Publications
Since the epoxide mechanism cannot be excluded on the basis of product structure, andsince both thecyclopropanone and the semibenzilic pathways have recently been shown8· 11 to …
Number of citations: 16 pubs.acs.org
G Wang, Z Yin, S Wang, Y Yuan, Y Chen… - Frontiers in …, 2022 - frontiersin.org
Five new polyketide derivatives, eschscholin B (2), dalditone AB (3-4), (1R, 4R)-5-methoxy-1,2,3,4-tetrahydronaphthalene-1,4-dio (5), and daldilene A (6), together with ten known …
Number of citations: 3 www.frontiersin.org
F Berardi, S Ferorelli, C Abate… - Journal of medicinal …, 2004 - ACS Publications
Several 1-cyclohexylpiperazine derivatives related to σ 2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (33, K i = 0.34 nM) were …
Number of citations: 106 pubs.acs.org

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